molecular formula C7H4ClNO3 B015764 4-Chloro-2-nitrobenzaldehyde CAS No. 5551-11-1

4-Chloro-2-nitrobenzaldehyde

Cat. No. B015764
Key on ui cas rn: 5551-11-1
M. Wt: 185.56 g/mol
InChI Key: MZPNQUMLOFWSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653268B2

Procedure details

To a solution of 4-chloro-2-nitrobenzaldehyde (55.7 g, 300 mmol) in ethanol (600 mL) and water (60 mL) was added iron powder (167 g, 3000 mmol) and cone. HCl (5 mL, 60 mmol), the resulting mixture was stirred with a mechanical stirrer under refluxing condition. 1 h later, LC-MS showed ca. 50% conversion, there was not much change after another one hour. Cone. HCl (2 mL) was added, LC-MS showed the reduction was complete after the mixture was refluxed for an additional min. Then acetophenone (35 mL, 300 mmol) and KOH (50.5 g, 900 mmol) were added, the resulting mixture was further refluxed for 1 h, LC-MS showed the reaction was complete and the desired product was formed. The mixture was cooled to 40° C. and diluted with methylene chloride (1 L), then filtered through celite and the filtrate was concentrated. The residue was dissolved in methylene chloride (1 L) and washed with brine (2×300 mL), and dried over anhydrous sodium sulfate. The solvent was concentrated to ca. 200 mL and diluted with hexanes (500 mL), the light-yellow solid was collected by filtration as the first batch of desired product. The mother liquid was concentrated and then recrystallized with acetonitrile to give the second batch of the title compound as a light-yellow solid; LC-MS (ES, Pos.): 240/242 (3/1) [MH+]; 1H NMR (CDCl3, 400 MHz) δ 7.46-7.56 (m, 4H), 7.77 (d, J=8.7 Hz, 1H), 7.89 (d, J=8.6 Hz, 1H), 8.14-8.18 (m, 3H), 8.20 (d, J=8.6 Hz, 1H).
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
167 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
50.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl.[C:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=O)[CH3:15].[OH-].[K+]>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:10]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
55.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
167 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
50.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after another one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for an additional min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was further refluxed for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.